2-Bromobenzyl fluoride
Description
Significance of Organofluorine Chemistry in Modern Synthesis
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical synthesis. numberanalytics.commdpi.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comsoci.orgchinesechemsoc.org Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest single bonds in organic chemistry. chinesechemsoc.orgnih.gov This unique characteristic imparts increased metabolic stability, enhanced lipophilicity, and altered bioactivity to molecules. mdpi.comchinesechemsoc.org Consequently, organofluorine compounds have found widespread applications in pharmaceuticals, agrochemicals, and materials science. soci.orgwikipedia.orgnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals and over half of agricultural chemicals contain at least one fluorine atom. numberanalytics.comchinesechemsoc.orgwikipedia.org
Role of Benzylic Halides as Synthetic Intermediates and Reagents
Benzylic halides are pivotal intermediates and reagents in organic synthesis. acs.org The carbon-halogen bond at the benzylic position is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize the resulting carbocation or radical intermediates through resonance. chemistry.coachpearson.com This enhanced reactivity makes benzylic halides susceptible to a variety of transformations, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and the formation of organometallic compounds. acs.orgchemistry.coachpearson.com Their versatility allows for the construction of complex molecular architectures, making them indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals. acs.orggoogle.com Recent advancements have also focused on the use of visible light to generate benzyl (B1604629) radicals from benzylic halides, further expanding their synthetic utility. nih.gov
Historical Context of Fluorine Incorporation in Organic Molecules
The history of organofluorine chemistry dates back to before the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov However, the field remained relatively unexplored for many years due to the extreme reactivity and hazardous nature of elemental fluorine, which was first isolated by Henri Moissan in 1886. nih.govlew.ro A significant turning point came during World War II with the Manhattan Project, which required the large-scale production of uranium hexafluoride (UF6) for uranium isotope separation. nih.govlew.ro This spurred major developments in fluorination technology. In the following decades, the discovery of the unique effects of fluorine on biological activity led to a surge of interest in medicinal chemistry, with the development of fluorinated steroids being an early example of the enhanced potency achievable through fluorine incorporation. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIXPTNTJSUTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-47-9 | |
| Record name | 1-bromo-2-(fluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromobenzyl Fluoride and Analogues
Direct and Indirect Fluorination Approaches to Benzylic Fluorides
The introduction of a fluorine atom at the benzylic position can be achieved through various synthetic routes. These methods include the direct replacement of a hydrogen atom with fluorine or the substitution of a pre-installed leaving group. beilstein-journals.orgrsc.org The choice of method often depends on the substrate's structure, the desired selectivity, and the availability of starting materials. Electrochemical methods have also been developed for the synthesis of benzyl (B1604629) fluorides, with outcomes highly dependent on the substrate, fluorinating agent, and reaction conditions. thieme-connect.de
Nucleophilic Fluorination Strategies
Nucleophilic fluorination represents a common and often cost-effective pathway to benzylic fluorides. beilstein-journals.org This approach involves the reaction of a benzylic substrate containing a good leaving group (such as bromide, iodide, mesylate, or tosylate) with a nucleophilic fluoride (B91410) source. acs.org Despite challenges like the low solubility of metal fluorides and the potential for elimination side reactions, numerous effective reagents and protocols have been developed. beilstein-journals.orgacs.org
Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de To enhance reactivity and solubility, phase-transfer catalysts or specialized solvent systems are often employed. researchgate.net For instance, the use of 18-crown-6 (B118740) can improve the efficacy of potassium carbonate in such reactions. researchgate.net More recently, soluble and highly selective reagents like 1,3-diarylimidazolium-based fluoride reagents, such as [IPrH][F(HF)₂], have been developed for microwave-assisted fluorinations, proving effective for a wide range of benzylic substrates including bromides and iodides. acs.orgorganic-chemistry.org These modern reagents address many of the traditional challenges associated with nucleophilic fluoride sources. organic-chemistry.org
Table 1: Nucleophilic Fluorination Reagents for Benzylic Substrates
| Fluoride Reagent | Typical Substrate | Key Features & Conditions | Reference |
|---|---|---|---|
| Potassium Fluoride (KF) / Cesium Fluoride (CsF) | Benzylic Bromides/Chlorides | Often used with a phase-transfer catalyst (e.g., 18-crown-6) or in polar aprotic solvents (e.g., MeCN). thieme-connect.deresearchgate.net | thieme-connect.deresearchgate.net |
| Tetrabutylammonium Fluoride (TBAF) | Benzylic Bromides | Used in anhydrous form or as a hydrate; provides a soluble fluoride source. thieme-connect.de | thieme-connect.de |
| [IPrH][F(HF)₂] | Benzylic Bromides, Iodides, Chlorides, Tosylates | Highly selective and soluble reagent, often used with microwave assistance and a hindered amine base like DIPEA. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |
| Triethylamine Trihydrofluoride (Et₃N·3HF) | Benzylic substrates via electrochemical oxidation | Acts as both the fluoride source and supporting electrolyte in electrochemical fluorination. beilstein-journals.orgthieme-connect.de | beilstein-journals.orgthieme-connect.de |
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org For benzylic C-H fluorination, this typically requires the generation of a benzylic anion or a related nucleophilic species that can attack the electrophilic reagent. nih.gov This is often achieved by using a base to deprotonate benzylic positions that are adjacent to electron-withdrawing groups. nih.gov
A prominent class of electrophilic fluorinating agents is N-F reagents, which are generally more stable and safer to handle than older reagents like elemental fluorine. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used. nih.govnih.gov The reaction mechanism can be complex and is sometimes debated, with possibilities including a direct Sₙ2-type displacement or a single-electron transfer (SET) process, leading to a radical intermediate. nih.govwikipedia.org In many cases, particularly when a directing group is not present, the reaction is understood to proceed through a radical pathway where a benzylic radical is generated and then trapped by the N-F reagent acting as a fluorine atom donor. nih.govnih.gov
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Application/Feature | Reference |
|---|---|---|---|
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Widely used, versatile "F+" source for fluorinating various nucleophiles, including benzylic anions and radicals. nih.govnih.gov | nih.govnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | Effective electrophilic fluorinating agent, can also act as a fluorine source in radical reactions. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A highly effective N-F reagent used for fluorinating carbanions. wikipedia.org | wikipedia.org |
Synthesis of Halogenated Benzyl Fluorides via Precursors
A highly effective and common strategy for synthesizing specifically substituted benzyl fluorides, such as 2-bromobenzyl fluoride, involves a two-step sequence starting from a stable, commercially available precursor. This indirect route offers greater control over regioselectivity compared to direct fluorination of a substituted toluene.
Preparation from Halogenated Toluene Derivatives
The synthesis of this compound typically begins with 2-bromotoluene (B146081). nih.gov This starting material provides the necessary bromine substituent on the aromatic ring. The core of this synthetic approach is the selective functionalization of the benzylic methyl group without disturbing the aryl-bromine bond. This is achieved through a two-step process: initial benzylic halogenation followed by a substitution reaction to introduce fluorine. A patented method describes synthesizing 2-fluoro-4-bromobenzyl bromide from p-toluidine (B81030) through a multi-step process involving nitration, diazotization, bromination, reduction, and finally, photobromination. google.com
The conversion of 2-bromotoluene to 2-bromobenzyl bromide is accomplished via a free-radical halogenation reaction. pearson.com This reaction selectively targets the benzylic C-H bonds because the resulting benzyl radical is stabilized by resonance with the aromatic ring. pearson.compearson.com The reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which causes the homolytic cleavage of molecular bromine (Br₂) into bromine radicals (Br•). askfilo.com A bromine radical then abstracts a hydrogen atom from the methyl group of 2-bromotoluene to form a stabilized 2-bromobenzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with another molecule of Br₂ to yield the product, 2-bromobenzyl bromide, and a new bromine radical, thus propagating the chain reaction. pearson.com
The final step in the synthesis is the conversion of the benzylic bromide to the corresponding fluoride. This is a classic nucleophilic substitution reaction, specifically a halogen exchange (Halex) reaction. thieme-connect.de The 2-bromobenzyl bromide, having an excellent leaving group (bromide), is treated with a nucleophilic fluoride source. acs.org
A variety of fluorinating agents can be employed for this transformation, with the choice affecting yield and reaction conditions. thieme-connect.deacs.org Alkali metal fluorides like KF and CsF are common choices, often requiring high temperatures and polar aprotic solvents. thieme-connect.de More soluble fluoride sources, such as TBAF or advanced reagents like [IPrH][F(HF)₂], can facilitate the reaction under milder conditions, often providing higher yields and better selectivity. thieme-connect.deacs.orgorganic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, where the fluoride ion displaces the bromide ion, resulting in the formation of this compound.
Table 3: Representative Halogen Exchange Reactions for Benzyl Fluoride Synthesis
| Starting Material | Fluoride Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide | TBAF·3.5H₂O | - | Benzyl Fluoride | 79% | thieme-connect.de |
| Benzyl Bromide | KF, CaF₂ | MeCN, 75°C | Benzyl Fluoride | 90% (GC) | thieme-connect.de |
| 4-tert-Butylbenzyl Bromide | [IPrH][F(HF)₂], DIPEA | MeCN, 120°C, MW | 4-tert-Butylbenzyl Fluoride | 94% | acs.org |
| 4-Nitrobenzyl Bromide | [IPrH][F(HF)₂], DIPEA | MeCN, 120°C, MW | 4-Nitrobenzyl Fluoride | 98% | acs.org |
Preparation from Benzaldehyde (B42025) Derivatives
A primary and well-established route to this compound begins with the corresponding benzaldehyde derivative, 2-bromobenzaldehyde (B122850). This pathway is typically a two-step process involving the reduction of the aldehyde to a benzylic alcohol, followed by the conversion of the alcohol to the target benzylic fluoride.
Reductive Pathways to Benzylic Alcohols
The initial step in this synthetic sequence is the reduction of the carbonyl group of 2-bromobenzaldehyde to a primary alcohol, yielding 2-bromobenzyl alcohol. This transformation is a fundamental reaction in organic chemistry, and several reliable methods are available.
Conversion of Benzylic Alcohols to Benzylic Fluorides
The subsequent transformation of the hydroxyl group in 2-bromobenzyl alcohol to a fluorine atom is the key step in forming this compound. This is typically achieved using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for this purpose. organic-chemistry.org These reagents effectively replace the alcoholic proton and hydroxyl group with a fluorine atom, generally proceeding through an intermediate alkoxy-sulfur difluoride. The reaction provides a direct route to the desired benzyl fluoride. organic-chemistry.org
Advanced Synthetic Protocols for C-F Bond Formation
Recent advancements in organofluorine chemistry have provided more direct and sophisticated methods for introducing fluorine, bypassing traditional multi-step sequences. These protocols often feature higher efficiency and functional group tolerance.
Strategies for Late-Stage Fluorination
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of its synthesis. nih.govacs.org This strategy is highly valuable in medicinal chemistry for rapidly creating fluorinated analogues of biologically active compounds. For molecules like this compound, LSF would ideally involve the direct fluorination of a C-H bond at the benzylic position of a suitable precursor, such as 2-bromotoluene.
Several methods have emerged for this purpose. Photocatalytic approaches, for instance, can activate benzylic C-H bonds towards fluorination. rsc.org Using a photocatalyst and a fluorine source like N-fluorobenzenesulfonimide (NFSI), the direct conversion of a benzylic C-H bond to a C-F bond can be achieved under mild conditions. rsc.org Other catalytic systems, such as those based on iron(II) acetylacetonate (B107027) with Selectfluor, have also been shown to effectively monofluorinate benzylic positions with high selectivity. rsc.org
Utilization of Anhydrous Fluoride Sources
The reactivity of nucleophilic fluoride sources is dramatically hampered by the presence of water, which forms strong hydrogen bonds with the fluoride ion, reducing its nucleophilicity. The development of truly anhydrous fluoride salts, such as anhydrous tetrabutylammonium fluoride (TBAF), has been a significant breakthrough. google.com These "naked" fluoride sources exhibit exceptionally high reactivity. While often used in substitution reactions (e.g., converting a benzyl bromide or chloride to a benzyl fluoride), their enhanced nucleophilicity is a guiding principle for modern fluorination methods. google.com The preparation of anhydrous TBAF can be achieved by reacting tetrabutylammonium cyanide with hexafluorobenzene, where the hexacyanobenzene byproduct scavenges any residual water. google.com The use of such potent fluoride sources can enable fluorination reactions that are sluggish or completely ineffective with hydrated fluoride salts.
Catalytic Fluorination Methods
The use of transition metal catalysts to forge C-F bonds has become a cornerstone of modern synthetic chemistry. These methods offer unique reactivity and selectivity, particularly for challenging transformations like C-H fluorination. beilstein-journals.org
Copper Catalysis: Copper-catalyzed systems have been developed for the site-selective fluorination of benzylic C-H bonds. acs.org A common protocol uses a copper(I) catalyst with N-fluorobenzenesulfonimide (NFSI). The mechanism is proposed to involve the generation of a nitrogen-centered radical that selectively abstracts a benzylic hydrogen atom. The resulting benzylic radical is then trapped by a fluorine source to yield the benzyl fluoride. beilstein-journals.org This method allows the benzylic fluoride to be generated and then used in situ for further coupling reactions. acs.org
Palladium Catalysis: Palladium catalysis is a powerful tool for C-H functionalization. Sanford and co-workers demonstrated early on that palladium(II)/(IV) catalytic cycles could be used for C-H fluorination using electrophilic fluorine sources. beilstein-journals.org While often applied to aromatic C-H bonds, methods for benzylic positions have also been developed, frequently using directing groups to achieve high selectivity. rsc.orgacs.org
Silver Catalysis: Silver-based catalysts have also proven effective. An efficient method for benzylic C-H fluorination utilizes a Ag(I)/Selectfluor system. This protocol is applicable to primary, secondary, and tertiary C-H bonds and is tolerant of various functional groups, making it suitable for late-stage applications. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 2 Bromobenzyl Fluoride
Exploration of the Carbon-Fluorine Bond Reactivity in Benzylic Systems
The C-F bond is the strongest carbon-halogen bond, rendering it largely unreactive under many conditions. nih.gov However, the benzylic position of 2-bromobenzyl fluoride (B91410) makes the C-F bond susceptible to activation, enabling nucleophilic substitution and Friedel-Crafts reactions. nih.govbohrium.com This activation can be achieved through various methods, including the use of hydrogen bond donors, Lewis acids, and Brønsted acids. bohrium.comnih.gov
Nucleophilic substitution reactions involving benzylic fluorides can proceed through either SN1 or SN2 mechanisms, or a combination of both. nih.govsemanticscholar.org The specific pathway is influenced by the nature of the nucleophile and the conditions used for C-F bond activation. nih.gov Traditional nucleophilic substitution of alkyl fluorides is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. cas.cnresearchgate.net However, in benzylic systems, the stability of the potential benzylic carbocation intermediate can favor an SN1 pathway. nih.govquora.com
The stereochemical outcome of a nucleophilic substitution reaction provides insight into the dominant mechanistic pathway. A pure SN2 reaction, involving a backside attack by the nucleophile, results in a complete inversion of the stereochemical configuration at the reaction center. nih.govsemanticscholar.org Conversely, a pure SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to a racemic mixture of products. nih.govquora.com
Studies on enantiopure benzylic fluorides have shown that the reaction mechanism and, consequently, the stereochemical outcome, are highly dependent on the reaction conditions. nih.govsemanticscholar.org
With strong nucleophiles and hydroxyl-based hydrogen bond donors , the reaction tends to follow an associative SN2-like pathway, resulting in products with a high degree of enantiomeric excess and an inversion of configuration. nih.gov
With weaker nucleophiles and strong hydrogen bond donors like hexafluoroisopropanol (HFIP) , a more dissociative SN1-like mechanism is favored, leading to products with lower enantiomeric excess due to partial racemization. nih.gov
This indicates that even in cases favoring an SN1 pathway, the reaction may proceed through a solvent-separated ion pair, where the departing fluoride ion still exerts some influence on the direction of the incoming nucleophile's attack. nih.gov
| Reaction Type | Typical Conditions | Dominant Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Strong nucleophiles, hydroxyl-based H-bond donors | SN2-like | Inversion of configuration, high enantiospecificity |
| Nucleophilic Substitution | Weak nucleophiles, strong H-bond donors (e.g., HFIP) | SN1-like | Partial racemization, lower enantiospecificity |
Hydrogen bond donors play a crucial role in activating the C-F bond in benzylic fluorides for nucleophilic substitution. nih.govnih.govst-andrews.ac.uk Solvents and additives capable of forming strong hydrogen bonds with the fluorine atom can weaken the C-F bond, facilitating its cleavage. nih.govresearchgate.net This activation strategy has been successfully employed using various hydrogen bond donors, including:
Water nih.govresearchgate.net
Optimally coordinated triols nih.gov
Hexafluoroisopropanol (HFIP) nih.govnih.gov
The interaction between the hydrogen bond donor and the fluorine atom stabilizes the transition state, lowering the activation energy for nucleophilic attack. researchgate.net In some cases, the hydrogen bond donor can lead to the ionization of the benzyl (B1604629) fluoride, generating a benzylic carbocation and initiating an SN1-type reaction. nih.govsemanticscholar.org The effectiveness of the hydrogen bond donor in activating the C-F bond is related to its acidity and ability to form strong hydrogen bonds. nih.govacs.org For instance, HFIP is a particularly effective C-F bond activator due to its high hydrogen bond donating capacity. nih.gov
Benzylic fluorides, including by extension 2-bromobenzyl fluoride, can act as electrophiles in Friedel-Crafts alkylation reactions. cancer.govnjit.edunih.gov These reactions typically involve the reaction of the benzylic fluoride with an aromatic compound in the presence of a Lewis acid or a strong Brønsted acid. cancer.govcore.ac.uk However, a significant advancement has been the development of Friedel-Crafts reactions with benzylic fluorides that are activated by hydrogen bonding, avoiding the need for strong Lewis acids. cancer.govnjit.edunih.gov
In these reactions, a hydrogen bond donor like HFIP activates the C-F bond, facilitating the formation of a benzylic carbocation or a highly electrophilic species that can then be attacked by an arene nucleophile. nih.govnih.govcancer.gov This method allows for the synthesis of 1,1-diarylalkanes under mild conditions. cancer.govnih.gov The stereochemical outcome of these reactions, when using chiral benzylic fluorides, indicates a dissociative mechanism, likely proceeding through a solvent-separated ion pair, which results in partially racemized products. nih.gov
Nucleophilic Substitution Reactions (S<sub>N</sub>1 and S<sub>N</sub>2 Pathways)
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the benzene (B151609) ring in this compound offers another site for chemical modification, primarily through cross-coupling reactions.
The aryl bromide portion of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of aryl bromides in general is well-established.
Aryl bromides are common substrates in a variety of cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds. rsc.org
Stille Coupling: Reaction with organostannanes. rsc.org
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. rsc.org
Buchwald-Hartwig Amination: Reaction with amines to form arylamines. researchgate.net
Fluorination: Palladium-catalyzed nucleophilic fluorination of aryl bromides can be achieved using fluoride sources like AgF, although this can be challenging and often requires specific ligands and conditions. acs.orgacs.org
Aryne Generation from Ortho-Halogenated Aromatics
Arynes, particularly benzyne, are highly reactive and synthetically valuable intermediates characterized by a formal triple bond within an aromatic ring. greyhoundchrom.com Their high reactivity stems from significant ring strain, making them potent electrophiles and dienophiles in a variety of organic transformations. greyhoundchrom.com One of the classical methods for generating arynes involves the treatment of ortho-dihaloaromatic compounds with strong bases. greyhoundchrom.com
In this context, this compound serves as a potential precursor to an aryne intermediate. The general mechanism proceeds via deprotonation of the aromatic ring at the position ortho to one of the halogen atoms, typically by a strong base such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA). greyhoundchrom.com For this compound, the most acidic aromatic proton is adjacent to the bromine atom (C6). Abstraction of this proton by a strong base would form an aryl anion. Subsequent elimination of the bromide anion would generate the corresponding benzyne. This method, however, requires the use of strong bases and cryogenic temperatures. acs.org
Alternative and milder methods for aryne generation have been developed, most notably the fluoride-induced 1,2-elimination from 2-(trimethylsilyl)aryl triflates. acs.orgnih.gov This approach has become a cornerstone of modern aryne chemistry due to its mild conditions and functional group tolerance. nih.gov While direct examples utilizing this compound for aryne generation are not prevalent in the literature, its structural motif as an ortho-halogenated aromatic places it within the class of compounds amenable to classical base-induced aryne formation.
Table 1: Common Methods for Aryne Generation
| Precursor Type | Reagents/Conditions | Advantages |
|---|---|---|
| Ortho-dihaloaromatics | Strong bases (nBuLi, LDA) | Readily available precursors |
| 2-(Trimethylsilyl)aryl triflates | Fluoride source (CsF, KF) | Mild reaction conditions |
| Anthranilic acids | Nitrite salts (amyl nitrite) | Avoids strong bases and fluoride |
Synergistic Reactivity of Bromo and Fluoro Substituents
The reactivity of this compound is uniquely defined by the presence of two different halogen atoms at distinct positions. The bromine atom is attached to an sp²-hybridized carbon of the aromatic ring, while the fluorine atom is bonded to an sp³-hybridized benzylic carbon. This structural arrangement allows for divergent and potentially synergistic reactivity.
The benzylic C-F bond is susceptible to nucleophilic substitution. Although the C-F bond is the strongest carbon-halogen bond, its activation can be achieved under specific conditions. nih.gov Protic solvents or hydrogen bond donors like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate the C-F bond, facilitating nucleophilic attack via an S_N1 or S_N2 mechanism. nih.govbeilstein-journals.org This makes the benzyl fluoride moiety a latent electrophilic site.
Conversely, the C-Br bond on the aromatic ring is a handle for different transformations. As discussed previously, it can participate in the elimination step of aryne formation. greyhoundchrom.com Furthermore, it is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental transformations in modern organic synthesis.
The bromine atom can also engage in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid). nih.govacs.org The electrophilicity, or σ-hole, on the bromine atom can be influenced by other substituents on the ring. acs.org This interaction can direct the conformation of molecules in the solid state or influence intermolecular interactions in solution, potentially modulating the reactivity at the nearby benzyl fluoride group. The fluorine atom of the benzyl fluoride group, being a poor halogen bond donor, primarily influences reactivity through its strong inductive electron-withdrawing effect and its ability to act as a leaving group upon activation. nih.gov
Mechanistic Investigations of C-F Activation and Formation Processes
The cleavage of the robust C-F bond is a challenging yet highly sought-after transformation in organic chemistry. mdpi.com For benzylic fluorides like this compound, C-F bond activation is often the key step in its reactions as an electrophile.
Transition State Analysis and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides profound insight into the transition states and energy profiles of chemical reactions. For the nucleophilic substitution of benzylic fluorides, these studies help to quantify the energy barriers and elucidate the geometry of the transition states for both S_N1 and S_N2 pathways.
The transition state (TS) represents a saddle point on the potential energy surface connecting reactants and products. bath.ac.uk Its structure and energy determine the reaction rate.
S_N2 Transition State: In an S_N2 reaction, the transition state features a pentacoordinate carbon atom where the incoming nucleophile and the outgoing fluoride are partially bonded in a trigonal bipyramidal geometry. DFT calculations on the reaction of benzyl fluoride with the nucleophile morpholine, assisted by water molecules, show that hydrogen bonding plays a crucial role in stabilizing the transition state. researchgate.net The hydrogen bonds between water and the departing fluoride anion lower the activation energy barrier by delocalizing the developing negative charge. researchgate.net
S_N1 Transition State: For the S_N1 pathway, the rate-limiting step is the C-F bond heterolysis to form the carbocation. The transition state for this step resembles the resulting carbocation. The activation energy is highly sensitive to the stability of this carbocation and the effectiveness of the activating agent (e.g., Lewis acid or hydrogen-bond donor) in assisting fluoride departure. frontiersin.org
Theoretical calculations on nucleophilic fluorination reactions have also been used to analyze the energetics of competing S_N2 and E2 (elimination) pathways. The free energy profiles can predict the selectivity of a reaction under given conditions. acs.org
Table 2: Calculated Energetic Data for a Model S_N2 Reaction This table presents theoretical data for the reaction of a primary alkyl bromide with potassium fluoride, illustrating the type of information gained from computational analysis.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Solubilization Free Energy (KF-18C6) | +4.8 | Energy required to dissolve KF with 18-crown-6 (B118740) ether. acs.org |
| S_N2 Activation Free Energy | +23.9 | The energy barrier for the nucleophilic substitution step. acs.org |
This data indicates that for the modeled system, the S_N2 pathway is kinetically favored over the E2 pathway. Similar analyses for this compound would clarify its reactivity profile with various nucleophiles.
Applications of 2 Bromobenzyl Fluoride in Organic Synthesis
Building Block for Fluorinated Organic Compounds
As a fluorinated molecule, 2-Bromobenzyl fluoride (B91410) is a valuable starting material for creating more complex organofluorine compounds, which are significant in pharmaceuticals and material science due to the unique properties conferred by the fluorine atom.
Precursors for Aldehydes and Hydroxides
Chemical literature and supplier information indicate that 2-Bromobenzyl fluoride can be used to synthesize corresponding aldehydes and hydroxides (alcohols). biosynth.com The conversion of the benzyl (B1604629) fluoride moiety into a carbonyl or hydroxyl group represents a fundamental transformation in organic synthesis.
The synthesis of 2-bromobenzyl alcohol can be achieved through a nucleophilic substitution reaction (SN2) where a hydroxide (B78521) ion displaces the fluoride. For the conversion to 2-bromobenzaldehyde (B122850), a common method for transforming benzyl halides is the Kornblum oxidation, which typically utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. While specific documented examples for this compound are not prevalent, these represent plausible and standard synthetic pathways.
Table 1: Potential Transformations of this compound
| Starting Material | Product | Reagents (Plausible) | Reaction Type |
|---|---|---|---|
| This compound | 2-Bromobenzyl alcohol | Sodium Hydroxide (NaOH) in water/solvent | Nucleophilic Substitution |
Intermediates in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a potentially useful intermediate for assembling complex molecules. The fluoromethyl group can be used as a handle for introducing the 2-bromobenzyl moiety via alkylation, while the aryl bromide can subsequently undergo reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. Despite this potential, detailed examples of its specific use in multi-step complex molecule synthesis are not widely documented in publicly available research.
Role in the Synthesis of Biologically Relevant Molecules
Halogenated organic compounds are crucial in medicinal chemistry. The inclusion of fluorine and bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making precursors like this compound of interest in drug discovery.
Precursors for Pharmaceutical Intermediates
While many bromo- and fluoro-substituted aromatics serve as key intermediates in the synthesis of pharmaceuticals, specific examples detailing the use of this compound (CAS 446-47-9) as a direct precursor in the synthesis of named pharmaceutical intermediates are not prominent in the surveyed scientific literature. Its potential lies in its ability to introduce the 2-bromobenzyl fragment into a larger, biologically active scaffold.
Synthesis of Fluorescent Dyes and Probes
The synthesis of advanced fluorescent materials often involves building blocks with specific electronic and structural properties. Aryl bromides, for instance, are common precursors for creating conjugated systems through cross-coupling reactions. However, a review of available literature does not show specific examples of this compound being used as a key intermediate in the synthesis of fluorescent dyes or probes.
Application in Material Science
The properties of polymers and other materials can be fine-tuned by incorporating halogenated monomers or additives. These can influence flame retardancy, refractive index, and other physical characteristics.
In the field of polymer chemistry, this compound has been identified as a potential component. A patent for producing polyethylene (B3416737) lists this compound among a wide variety of halogenated hydrocarbons that can be introduced into the polymerization process. google.com These additives can be used to modulate catalyst performance and the properties of the final polymer.
Table 2: Application of this compound in Material Science
| Application Area | Role of this compound | Material | Source |
|---|
Spectroscopic and Computational Characterization of 2 Bromobenzyl Fluoride and Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-bromobenzyl fluoride (B91410), providing detailed information about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of 2-bromobenzyl fluoride in solution. The key nuclei, ¹H, ¹³C, and ¹⁹F, each provide a unique perspective on the molecule's electronic environment.
In ¹H NMR, the benzylic protons (CH₂) of a benzyl (B1604629) fluoride typically appear as a doublet due to coupling with the adjacent fluorine atom. The aromatic protons exhibit complex splitting patterns influenced by both proton-proton and proton-fluorine couplings.
¹³C NMR provides information on the carbon skeleton. The carbon of the CH₂F group is directly coupled to fluorine, resulting in a characteristic doublet. The aromatic carbons also show couplings to fluorine, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei.
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgbiophysics.org For this compound, the fluorine nucleus of the CH₂F group typically shows a triplet in the proton-coupled spectrum due to coupling with the two equivalent benzylic protons. wikipedia.org The chemical shift is indicative of the electronic environment around the fluorine atom.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| ¹H (CH₂) | ~5.5 | Doublet (d) | ²JHF ≈ 47 |
| ¹³C (CH₂) | ~84 | Doublet (d) | ¹JCF ≈ 170 |
| ¹⁹F (CH₂F) | ~ -210 | Triplet (t) | ²JFH ≈ 47 |
The methylene (B1212753) (CH₂) group in this compound is prochiral, meaning its two protons are enantiotopic. Substitution of one of these protons with a deuterium (B1214612) atom (²H) creates a chiral center, resulting in a pair of enantiomers. Deuterium (²H) NMR spectroscopy in a chiral liquid crystal (CLC) medium is a powerful technique for the stereochemical analysis of such molecules. rsc.orgbeilstein-journals.org
When a chiral molecule is dissolved in a CLC, the two enantiomers experience different orientational ordering. rsc.org This difference in ordering leads to distinct residual quadrupolar couplings (RQCs) for the deuterium nucleus in each enantiomer, resulting in separate signals in the ²H NMR spectrum. rsc.orgresearchgate.net The separation of these signals allows for the determination of the enantiomeric excess (ee) of a sample. beilstein-journals.org While specific studies on this compound using this technique are not prevalent, the methodology has been successfully applied to other benzyl fluorides and prochiral molecules to probe stereochemical outcomes of reactions. rsc.orgbeilstein-journals.org For example, the technique has been used to analyze enantiomers of molecules with prochiral groups oriented in polypeptide liquid crystalline systems. researchgate.netacs.org
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. A key feature in the mass spectrum of this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). ucalgary.cacsbsju.edu
This isotopic distribution results in a characteristic pattern for the molecular ion peak (M⁺). Two peaks of almost equal intensity, separated by two mass-to-charge (m/z) units, will be observed, corresponding to [C₇H₆⁷⁹BrF]⁺ and [C₇H₆⁸¹BrF]⁺. youtube.comyoutube.com This "M/M+2" pattern is a clear indicator of the presence of a single bromine atom in the molecule. csbsju.edu
Common fragmentation pathways for benzyl halides involve the cleavage of the carbon-halogen bond. docbrown.info For this compound, the loss of a bromine radical (•Br) would lead to the formation of a fluorobenzyl cation ([C₇H₆F]⁺). Another significant fragmentation could be the loss of the CH₂F group, leading to a bromophenyl cation ([C₆H₄Br]⁺), which would also exhibit the characteristic 1:1 isotopic pattern.
| Ion | Formula | m/z Values | Notes |
|---|---|---|---|
| Molecular Ion (M⁺) | [C₇H₆BrF]⁺ | 188, 190 | Shows characteristic 1:1 ratio for Br isotopes. |
| Fragment Ion | [C₇H₆F]⁺ | 109 | Loss of Br radical. |
| Fragment Ion | [C₆H₄Br]⁺ | 155, 157 | Loss of •CH₂F; shows 1:1 Br isotope pattern. |
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org While this compound is a liquid at room temperature, crystallographic data can be obtained by cooling it to its solid phase or by studying crystalline derivatives.
Although a specific single-crystal X-ray structure of this compound was not found in the searched literature, studies on related bromobenzyl derivatives provide insight into the expected structural features. mdpi.comresearchgate.netnih.gov For instance, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine demonstrated the geometry of the bromobenzyl moiety. mdpi.com In such structures, the C-Br bond length is typically around 1.90 Å, and the C-C bond lengths within the benzene (B151609) ring average about 1.39 Å. The geometry around the benzylic carbon is expected to be tetrahedral. Intermolecular interactions, such as halogen bonding (C-Br···X) and π-π stacking between aromatic rings, are often observed and play a crucial role in the crystal packing. mdpi.comresearchgate.net
| Parameter | Typical Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| Benzylic C-C Bond Length | ~1.51 Å |
| C-C-C Angle (in ring) | ~120° |
Theoretical and Computational Chemistry Studies
Computational chemistry offers a powerful complement to experimental techniques, providing insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules like this compound. liverpool.ac.ukrsc.org DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (for comparison with IR spectroscopy), and electronic properties. researchgate.net
For this compound, DFT calculations can predict bond lengths and angles that are expected to be in good agreement with experimental data from X-ray crystallography. researchgate.netrsc.org Furthermore, theoretical calculations can provide values for NMR chemical shifts. While these calculated values may not perfectly match experimental results, they are often accurate enough to aid in the assignment of complex spectra. nih.gov
Electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated. These frontier orbitals are key to understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis, another computational tool, can provide insights into charge distribution and hyperconjugative interactions within the molecule. researchgate.net Such studies on related halobenzyl systems have been performed to understand their chemical activity and electronic properties. researchgate.netbvsalud.org
Investigation of Reaction Mechanisms and Transition States
The study of reaction mechanisms for compounds like this compound is greatly enhanced by computational chemistry, particularly through Density Functional Theory (DFT). sciforum.netresearchgate.net These methods allow for the detailed exploration of the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. sciforum.netconicet.gov.ar
For benzylic halides, a primary reaction pathway is the bimolecular nucleophilic substitution (SN2) reaction. sciforum.netresearchgate.net Computational analysis of the SN2 reaction involving benzyl fluoride derivatives typically employs DFT functionals such as B3LYP combined with basis sets like 6-31+G* to accurately model the system. sciforum.netconicet.gov.ar The investigation of the reaction between a nucleophile (e.g., an amine or hydroxide) and this compound would proceed by mapping the PES. This process starts with the separated reactants, moves through an initial reactant complex, and proceeds to the transition state, which represents the highest energy point on the minimum energy pathway. sciforum.net The characterization of stationary points is confirmed by Hessian matrix calculations, where a minimum has no imaginary frequencies and a transition state has exactly one. sciforum.netwayne.edu
For instance, in a hypothetical SN2 reaction with a generic nucleophile (Nu-), the key steps computationally modeled are:
Reactant Complex Formation: Nu- + C₆H₄(Br)CH₂F → [Nu---CH₂(F)C₆H₄Br]⁻
Transition State: [Nu---C(H₂)---F]⁻---C₆H₄Br (a trigonal bipyramidal geometry at the benzylic carbon)
Product Complex Formation: [NuCH₂C₆H₄Br---F]⁻
Product Separation: NuCH₂C₆H₄Br + F⁻
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations. Key to these predictions is the analysis of the molecule's electronic structure and the energy barriers of possible reaction pathways.
Frontier Molecular Orbital (FMO) Theory: FMO theory is a fundamental approach used to predict reactivity. mdpi.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. mdpi.comacs.org
The HOMO indicates the region of the molecule most likely to donate electrons, making it susceptible to attack by electrophiles.
The LUMO indicates the region most likely to accept electrons, highlighting the site for nucleophilic attack. For this compound, the LUMO is expected to be centered on the benzylic carbon (C-F bond), marking it as the primary site for nucleophilic substitution.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most positive potential would be expected around the benzylic hydrogens and the most negative potential around the electronegative fluorine and bromine atoms.
Predicting Regioselectivity: In cases of electrophilic aromatic substitution on the benzene ring, computational methods can predict the most likely site of reaction. By calculating the energies of the intermediate carbocations (sigma complexes) for attack at the ortho, meta, and para positions relative to the existing substituents, the pathway with the lowest activation energy can be identified. The analysis of calculated HOMO orbitals and NMR chemical shifts has proven to be an effective method for predicting the regiochemical outcome of such reactions with high accuracy. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov While quantum calculations are excellent for understanding static electronic properties and reaction pathways, MD simulations provide insight into the dynamic behavior and conformational flexibility of this compound in different environments.
An MD simulation of this compound would typically involve these steps:
System Setup: A model system is constructed, placing one or more molecules of this compound in a simulation box, often filled with a solvent like water or an organic solvent.
Force Field Application: A classical force field (e.g., AMBER, GROMACS) is chosen to describe the potential energy of the system. mdpi.com The force field is a set of parameters that define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).
Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Applications for this compound:
Conformational Analysis: The C-C bond connecting the benzyl group to the fluoromethyl group has rotational freedom. MD simulations can explore the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity.
Solvation Studies: MD can model the explicit interactions between this compound and surrounding solvent molecules, revealing details about the structure of the solvation shell and the strength of intermolecular forces, such as hydrogen bonds.
Interaction with Biomolecules: If studying this compound as a potential enzyme inhibitor or ligand, MD simulations can be used to model its binding to a protein's active site. nih.govnih.gov These simulations can assess the stability of the protein-ligand complex, identify key binding interactions, and calculate binding free energies. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, primarily using DFT, are essential for determining the fundamental electronic properties of this compound. biorxiv.org These properties govern the molecule's structure, stability, and reactivity. Calculations are often performed using functionals like B3LYP or ωB97X-D4 with basis sets such as def2-TZVP for accurate results. researchgate.netbiorxiv.org
Key Electronic Properties:
HOMO-LUMO Energies: As mentioned previously, these are vital for understanding reactivity. The energy of the HOMO relates to the ionization potential, while the LUMO energy relates to the electron affinity.
Molecular Orbital Distribution: Visualizing the HOMO and LUMO shows where the molecule is most likely to react. For this compound, the HOMO would be distributed primarily over the π-system of the aromatic ring and the bromine atom, while the LUMO would have significant density on the σ* orbital of the C-F bond.
Atomic Charges: Methods like Natural Bond Orbital (NBO) or electrostatic potential (ESP) fitting can be used to assign partial charges to each atom in the molecule. sciforum.net This helps in understanding the electrostatic interactions and reactivity at specific atomic sites.
Below is a table of hypothetical, yet representative, electronic properties for this compound, as would be obtained from a standard DFT calculation.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -9.5 eV | Indicates electron-donating ability; related to ionization potential. |
| Energy of LUMO | -0.8 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicator of chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 2.1 D | Measures molecular polarity, affecting solubility and intermolecular forces. |
These calculated properties provide a comprehensive electronic portrait of this compound, forming the basis for understanding and predicting its behavior in chemical reactions.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-Bromobenzyl fluoride (B91410), future research will likely focus on developing novel and sustainable synthetic routes that improve upon traditional methods. These advancements are crucial for reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources.
Key areas for future investigation include:
Photocatalytic and Electrocatalytic Methods: Research into visible-light-induced photocatalysis and electrocatalytic strategies offers promising avenues for the synthesis of benzyl (B1604629) fluorides. rsc.orgthieme-connect.com Future studies could explore the deoxyfluorination of 2-bromobenzyl alcohol using reagents like sulfur hexafluoride (SF6), which would utilize a potent greenhouse gas as a chemical feedstock. rsc.orgthieme-connect.com
Green Fluorinating Agents and Solvents: The development and application of safer, more accessible fluorinating agents are paramount. Moving away from hazardous reagents is a key goal. sciencedaily.commiragenews.com Furthermore, exploring reaction conditions in environmentally friendly solvents, such as water or bio-derived solvents, could significantly enhance the sustainability of the synthesis process.
Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of 2-Bromobenzyl fluoride could offer improved safety, better reaction control, and easier scalability compared to traditional batch processes. This approach can minimize reaction volumes and enhance heat and mass transfer, leading to higher yields and purity.
Catalytic C-H Fluorination: Direct fluorination of C(sp³)–H bonds represents a highly atom-economical approach. organic-chemistry.org Future research could focus on developing selective catalytic systems, potentially using iron or copper, for the direct benzylic C-H fluorination of 2-bromotoluene (B146081), thus providing a more direct route to the target compound. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Photocatalysis/Electrocatalysis | Use of light/electricity as a clean reagent, mild reaction conditions. rsc.orgthieme-connect.com | Catalyst stability, substrate scope, and energy efficiency. |
| Green Solvents/Reagents | Reduced toxicity and environmental impact, improved safety profile. sciencedaily.commiragenews.com | Reagent reactivity and solubility in green solvents, separation and purification. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, optimization of flow parameters, and initial setup cost. |
| Direct C-H Fluorination | High atom economy, reduced number of synthetic steps. organic-chemistry.org | Achieving high selectivity for the benzylic position over aromatic C-H bonds. |
Expanding the Scope of Catalytic Transformations
This compound possesses two distinct carbon-halogen bonds, the C-Br and C-F bonds, which offer orthogonal reactivity for catalytic transformations. Future research should aim to exploit this dual functionality to construct complex molecular architectures.
Prospective research areas include:
Selective Cross-Coupling Reactions: A significant area for development is the selective catalytic activation of either the C-Br or the C-F bond. Generally, in metal-catalyzed couplings, C-Br bonds are more reactive than C-F bonds. nih.gov Research should focus on developing robust palladium, nickel, or copper-based catalytic systems that can selectively functionalize the C-Br bond via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, leaving the C-F bond intact for subsequent transformations. chem8.orgresearchgate.netorganic-chemistry.org
Dual-Functionalization Strategies: Sequential, one-pot catalytic reactions that functionalize both the C-Br and C-F bonds would be a powerful synthetic tool. This could involve an initial C-Br coupling followed by a subsequent C-F activation, or vice-versa, by tuning the catalyst, ligands, and reaction conditions.
Directed C-F Activation: While less reactive, the C-F bond can be activated, often with the aid of directing groups. rsc.org Future work could explore the installation of a directing group onto the this compound scaffold to facilitate novel catalytic transformations at the C-F position.
Photoredox Catalysis: The application of photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could involve radical-based functionalization at the benzylic position or novel cross-coupling pathways for either the C-Br or C-F bond.
Advanced Mechanistic Insights into C-Br and C-F Synergies
A deep mechanistic understanding of the reactivity of this compound is essential for the rational design of new synthetic methods. The interplay between the C-Br and C-F bonds presents a unique case for studying reaction mechanisms.
Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the thermodynamics and kinetics of C-Br versus C-F bond cleavage under various catalytic cycles. researchgate.netrsc.orgchemrxiv.org These studies can predict reaction pathways, identify key intermediates and transition states, and help in the rational design of catalysts for selective transformations.
Kinetic and Spectroscopic Studies: Experimental studies, including reaction kinetics and in-situ spectroscopic monitoring (e.g., NMR, IR), are needed to validate computational models. These experiments can provide crucial information on reaction orders, catalyst resting states, and the influence of ligands and additives on the reaction pathway.
Understanding Reaction Pathways: Investigating whether the reaction proceeds through oxidative addition, single-electron transfer (SET), or other mechanisms is critical. For instance, the mechanism of C-F activation can vary significantly, from SN1-type pathways involving benzylic carbocations to associative SN2 mechanisms. beilstein-journals.org Understanding how the presence of the ortho-bromo substituent influences these pathways is a key research question.
Synergistic Effects: A particularly interesting avenue is to explore potential synergistic effects where the presence of one halogen influences the reactivity of the other. This could involve electronic effects or interactions with the catalyst that favor a specific reaction pathway.
Table 2: Mechanistic Investigation Approaches
| Approach | Objective | Expected Outcome |
|---|---|---|
| Computational Studies (DFT) | To model reaction pathways and calculate activation energies for C-Br vs. C-F cleavage. researchgate.netrsc.org | Prediction of selectivity, identification of key intermediates, and rational catalyst design. |
| Kinetic Analysis | To determine reaction orders and rate laws for catalytic transformations. | Elucidation of the species involved in the rate-determining step. |
| In-situ Spectroscopy | To observe catalyst and substrate behavior during the reaction. | Identification of catalyst resting states and key reactive intermediates. |
| Stereochemical Studies | To probe the mechanism (e.g., SN1 vs. SN2) of reactions at the benzylic position. beilstein-journals.org | Understanding the stereochemical outcome and its implications for the reaction pathway. |
Exploration of New Applications in Emerging Fields
The unique structural features of this compound make it an attractive building block for applications in several high-impact fields. alfa-chemistry.com Its ability to introduce a fluoromethyl group and a bromine atom in a specific ortho-relationship opens up new possibilities in molecular design.
Future applications to be explored include:
Medicinal Chemistry: Fluorine is a key element in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. tandfonline.commdpi.comnih.gov this compound could serve as a versatile scaffold for the synthesis of novel drug candidates. The bromine atom can be used as a handle for further diversification through cross-coupling reactions to generate libraries of compounds for biological screening.
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine is a common strategy in the design of new herbicides, fungicides, and insecticides to enhance their efficacy and stability. nih.govresearchgate.netnih.gov The this compound moiety could be incorporated into new pesticide structures to explore novel modes of action and overcome existing resistance issues.
Materials Science: Aryl bromides are known to participate in halogen bonding, which can be used to control the assembly of molecules in the solid state to create new materials with desired properties (crystal engineering). acs.org The combination of a C-Br bond for supramolecular interactions and a fluorinated group could lead to the development of novel liquid crystals, polymers, or organic electronic materials.
Chemical Biology: As a reactive building block, this compound could be used to synthesize chemical probes to study biological processes. The fluoromethyl group can serve as a reporter for ¹⁹F NMR studies, while the reactive benzylic position can be used to attach the molecule to biomolecules of interest.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromobenzyl fluoride with high purity?
- Methodological Answer : The synthesis of this compound typically involves halogen exchange or fluorination of 2-bromobenzyl bromide. For example, copper-catalyzed fluorination using KF or AgF under anhydrous conditions at 60–80°C yields the product with moderate to high efficiency. Key steps include rigorous exclusion of moisture and use of polar aprotic solvents (e.g., DMF) to stabilize intermediates . Characterization via ¹⁹F NMR (expected δ ≈ -120 ppm) and GC-MS ensures purity (>95%) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for aromatic protons (δ 7.3–7.6 ppm, multiplet) and benzyl CH₂F (δ ~4.8 ppm, doublet due to coupling with fluorine) .
- ¹⁹F NMR : A singlet near -120 ppm confirms the fluoromethyl group .
- HRMS : Molecular ion [M+H]⁺ at m/z 203.0 (C₇H₆BrF⁺) . Cross-reference with literature data to resolve ambiguities .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : The compound is moisture-sensitive due to the C-F bond’s susceptibility to hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Monitor degradation via TLC (silica gel, hexane/EtOAc 9:1) or periodic NMR analysis. Hydrolysis byproducts (e.g., 2-bromobenzyl alcohol) appear as new spots or peaks .
Advanced Research Questions
Q. How can researchers address contradictory data in fluorination reaction yields for this compound?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., elimination or over-fluorination). To resolve this:
- Control Reaction Parameters : Optimize temperature (lower temps reduce byproducts) and stoichiometry (limit fluoride excess to ≤1.5 eq).
- Mechanistic Probes : Use ¹⁸O-labeled H₂O to track hydrolysis pathways .
- Computational Modeling : DFT studies (e.g., Gaussian 16) can identify transition states favoring undesired pathways .
Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer : Utilize asymmetric catalysis:
- Chiral Ligands : BINAP or Pybox ligands with Pd/Cu catalysts induce chirality during fluorination .
- Kinetic Resolution : Use enantiopure substrates or enzymatic agents (e.g., fluorinases) to bias product configuration .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/IPA 95:5) confirms enantiomeric excess (>90% ee) .
Q. How does the electronic effect of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature activates the benzyl position for nucleophilic substitution (SN2) or Suzuki-Miyaura coupling. Comparative studies with non-brominated analogs show:
- Reactivity Trends : Higher yields in Pd-catalyzed couplings (e.g., with aryl boronic acids) due to enhanced leaving-group ability .
- Electronic Profiling : Hammett substituent constants (σₚ ≈ +0.23) correlate with reaction rates .
Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
